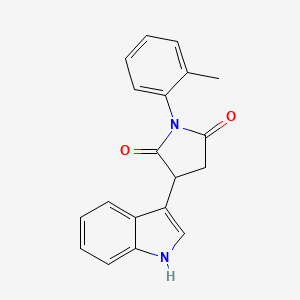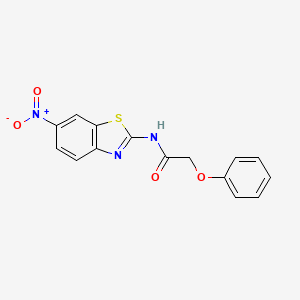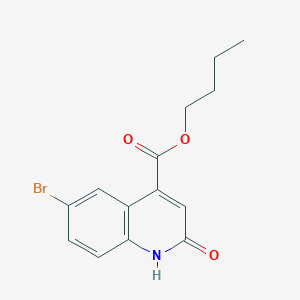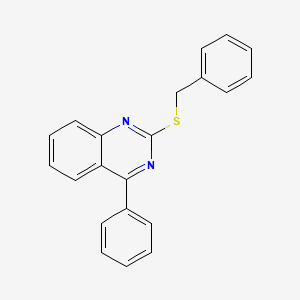![molecular formula C17H17N3O7S B3955133 Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate](/img/structure/B3955133.png)
Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate
Übersicht
Beschreibung
Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate is a complex organic compound with the molecular formula C15H13N3O7S It is known for its unique structural features, which include a nitro group, a sulfamoylphenyl group, and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate typically involves multiple steps. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the sulfamoylphenyl group through a sulfonation reaction. The final step involves the carbamoylation of the intermediate product to yield the desired compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfamoylphenyl and carbamoyl groups can interact with biological macromolecules such as proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-nitrobenzoate: Similar structure but lacks the sulfamoylphenyl and carbamoyl groups.
Methyl 5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 3-nitro-5-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}benzoate is unique due to the presence of all three functional groups (nitro, sulfamoylphenyl, and carbamoyl) in its structure. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
methyl 3-nitro-5-[2-(4-sulfamoylphenyl)ethylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O7S/c1-27-17(22)13-8-12(9-14(10-13)20(23)24)16(21)19-7-6-11-2-4-15(5-3-11)28(18,25)26/h2-5,8-10H,6-7H2,1H3,(H,19,21)(H2,18,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJOHKAENFBBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3955053.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[(5-ethyl-2-hydroxyphenyl)carbamothioyl]acetamide](/img/structure/B3955061.png)

![1-({[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B3955074.png)


![2-(2,3-dimethoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B3955093.png)
![1-(4-METHOXYPHENYL)-3-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)SULFANYL]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B3955098.png)

![Ethyl 2-[2-phenyl-2-(phenylsulfanyl)acetamido]acetate](/img/structure/B3955113.png)



![3-methyl-N-[(4-nitrophenyl)carbamothioyl]butanamide](/img/structure/B3955165.png)
